molecular formula C21H32ClNO B5072038 1-Cyclopentyl-4-(dipropylamino)-1-phenylbut-2-yn-1-ol;hydrochloride

1-Cyclopentyl-4-(dipropylamino)-1-phenylbut-2-yn-1-ol;hydrochloride

Cat. No.: B5072038
M. Wt: 349.9 g/mol
InChI Key: YDBUBZBQTVPPGX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(dipropylamino)-1-phenylbut-2-yn-1-ol;hydrochloride is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 1-Cyclopentyl-4-(dipropylamino)-1-phenylbut-2-yn-1-ol;hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The process typically involves the following steps:

    Cyclization: The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.

    Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction.

    Purification: The final product is purified to obtain the desired compound with high purity and yield.

Chemical Reactions Analysis

1-Cyclopentyl-4-(dipropylamino)-1-phenylbut-2-yn-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(dipropylamino)-1-phenylbut-2-yn-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes, hormones, and receptors, leading to various biochemical and physiological effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with different biological molecules makes it a valuable tool for research.

Comparison with Similar Compounds

1-Cyclopentyl-4-(dipropylamino)-1-phenylbut-2-yn-1-ol;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

1-cyclopentyl-4-(dipropylamino)-1-phenylbut-2-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO.ClH/c1-3-16-22(17-4-2)18-10-15-21(23,20-13-8-9-14-20)19-11-6-5-7-12-19;/h5-7,11-12,20,23H,3-4,8-9,13-14,16-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBUBZBQTVPPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC#CC(C1CCCC1)(C2=CC=CC=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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